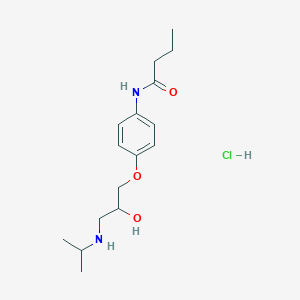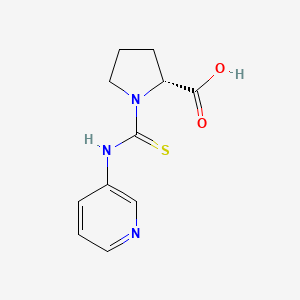
(R)-1-(3-Pyridylthiocarbamoyl)pyrrolidine-2-carboxylic Acid
Übersicht
Beschreibung
Synthesis Analysis
A typical procedure for the synthesis of this compound involves reacting a 10 mM solution of it in acetonitrile at 60 °C for 60 min with chiral amines in the presence of 10 mM triphenylphosphine in acetonitrile and 10 mM 2,2’-dipyridyl disulfide in acetonitrile .Molecular Structure Analysis
The molecular formula of “®-1-(3-Pyridylthiocarbamoyl)pyrrolidine-2-carboxylic Acid” is C11H13N3O2S, and its molecular weight is 251.30 .Physical And Chemical Properties Analysis
“®-1-(3-Pyridylthiocarbamoyl)pyrrolidine-2-carboxylic Acid” is a solid at 20 °C . It appears as a white to almost white powder or crystal . Its melting point is 192 °C (dec.) . The specific rotation [a]20/D is +58.0 to +62.0 deg (C=1, 6mol/l HCl) .Wissenschaftliche Forschungsanwendungen
1. Chiral Derivatization in Liquid Chromatography and Mass Spectrometry
(R)-1-(3-Pyridylthiocarbamoyl)pyrrolidine-2-carboxylic acid (PyT-C) is used as a novel chiral derivatization reagent. It's applied in the enantiospecific determination of chiral amines and carboxylic acids in high-throughput liquid chromatography and electrospray-ionization tandem mass spectrometry (LC-ESI-MS/MS). This method is significant for chiral metabolomics identification, showing high separation efficiency and sensitivity, and it has been successfully applied to human saliva samples for studying chiral metabonomics (Nagao et al., 2013).
2. Synthesis and Characterization in Organic Chemistry
This compound is involved in the synthesis of novel derivatives through electrophilic substitution reactions. For instance, a series of (R)-2-{[5-bromo-1-(3-bromopropyl)-1H (substituted)-indol-3-yl]methyl}pyrrolidine-1-carboxylic acid derivatives were synthesized, showcasing the utility of this compound in complex organic synthesis processes and the characterization of new compounds using spectroscopic techniques (Mogulaiah et al., 2018).
3. Development of Antiviral Agents
In pharmaceutical research, derivatives of this compound have been explored for developing potent inhibitors of influenza neuraminidase, a key enzyme in the viral replication of influenza. This includes the design and synthesis of compounds like A-192558, which showed promising inhibitory activity against influenza neuraminidase, contributing to the development of new antiviral therapies (Wang et al., 2001).
4. Antibacterial Compound Synthesis
It's also a key component in synthesizing carbapenems, a class of antibiotics. For example, (1R,5S,6S)-2-[(3S,5S)-5-substituted pyrrolidin-3-ylthio]-6-[(R)-1-hydroxyethyl]-1-methyl-1-carbapen-2-em-3- carboxylic acid derivatives, which include this compound, have shown potent antibacterial activity against a broad range of bacteria, including Gram-positive and Gram-negative strains (Ohtake et al., 1997).
5. Biotransformation in Organic Synthesis
This compound is used in biotransformations, particularly in the amidase-catalyzed hydrolysis of pyrrolidine-2,5-dicarboxamides. This process is significant for the enantioselective synthesis of important organic intermediates, demonstrating the potential of biotransformations in producing chiral compounds with high yields and selectivity (Chen et al., 2012).
6. Rhodium-Catalyzed Decarboxylative Coupling
The compound plays a role in catalysis, particularly in Rh(III)-catalyzed decarboxylative coupling reactions. This involves the transformation of α,β-unsaturated carboxylic acids to substituted pyridines, highlighting the compound's relevance in catalytic processes for organic synthesis (Neely & Rovis, 2014).
Safety and Hazards
“®-1-(3-Pyridylthiocarbamoyl)pyrrolidine-2-carboxylic Acid” is classified as a skin irritant (H315) and can cause serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if eye irritation persists .
Eigenschaften
IUPAC Name |
(2R)-1-(pyridin-3-ylcarbamothioyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S/c15-10(16)9-4-2-6-14(9)11(17)13-8-3-1-5-12-7-8/h1,3,5,7,9H,2,4,6H2,(H,13,17)(H,15,16)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDIJWXTYNMSAKY-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=S)NC2=CN=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C1)C(=S)NC2=CN=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1443438-29-6 | |
| Record name | (R)-1-(3-Pyridylthiocarbamoyl)pyrrolidine-2-carboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






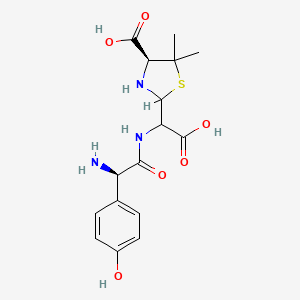

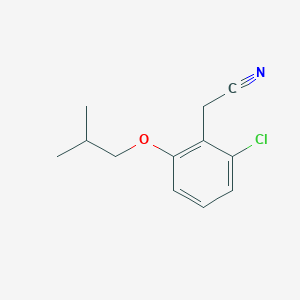
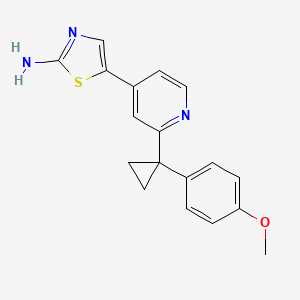

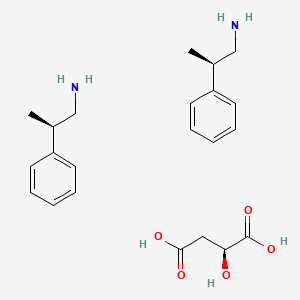
![(S)-1-(1H-pyrrolo[3,2-b]pyridin-5-yl)propan-1-amine hydrochloride](/img/structure/B1412389.png)
